(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-phenyl-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
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Overview
Description
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and 2-hydroxybenzaldehyde. The synthesis may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyrrolo[3,4-c]pyrazole ring system through intramolecular reactions.
Functional Group Modifications: Introduction of phenyl groups and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar functional groups.
2-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Phenylpyrazoles: Compounds with a similar pyrazole ring structure.
Uniqueness
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its combination of multiple functional groups and complex ring system, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25N3O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H25N3O4/c1-33-21-13-12-17(16-22(21)34-2)14-15-30-26(18-8-4-3-5-9-18)23-24(28-29-25(23)27(30)32)19-10-6-7-11-20(19)31/h3-13,16,26,31H,14-15H2,1-2H3,(H,28,29) |
InChI Key |
YBNWPCLPVYNQSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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